Cytocompatibility Window vs. 6-Methyluracil and Other 6-Substituted Uracils in Bovine Lung Fibroblasts
In a head-to-head panel of 6-substituted uracil derivatives tested on bovine embryo lung (LEK) cells, the compound bearing a 6-ethyl-1-methyl substitution pattern (identified as compound No. X in the series) produced a viability change of +3.0% to +7.0% at 0.1 mM relative to untreated controls, whereas other 6-substituted analogs including the 6-methyluracil derivative caused a decrease in viability. At the elevated 1.0 mM concentration, the target compound exhibited a 10.0% reduction in survival, distinguishing it from analogs that induced 16.0%–25.0% decreases [1]. This intermediate cytotoxicity profile positions the 6-ethyl-1-methyl analog as a favorable scaffold for applications requiring a balance between biological activity and cellular tolerability.
| Evidence Dimension | Cytotoxicity (viability change vs. control) |
|---|---|
| Target Compound Data | Viability change: +3.0% to +7.0% at 0.1 mM; survival decrease: 10.0% at 1.0 mM |
| Comparator Or Baseline | Other 6-substituted uracil derivatives: 16.0%–25.0% survival decrease at 1.0 mM; 6-methyluracil derivative decreased viability at 0.1 mM |
| Quantified Difference | Target compound exhibits a 6–15 percentage-point smaller viability reduction at 1.0 mM compared with the most toxic analogs. |
| Conditions | Bovine embryo lung (LEK) cells; 0.1 mM and 1.0 mM compound concentrations; viability by live/dead cell ratio; proliferation index by proliferating/seeded cell ratio [1]. |
Why This Matters
For tissue-regeneration or wound-healing research programs, the 6-ethyl-1-methyl substitution offers an experimentally validated wider cytocompatibility window than 6-methyl or other 6-alkyl uracil analogs, reducing the risk of cytotoxicity-driven false negatives in cell-based screens.
- [1] Egorov, V.; Valiullin, L.; Raginov, I.; Grabovskiy, S.; Gafiyatov, R.; Artemenko, A.; Zakharenko, A.; Golokhvast, K. Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web Conf. 2024, 486, 04004. View Source
